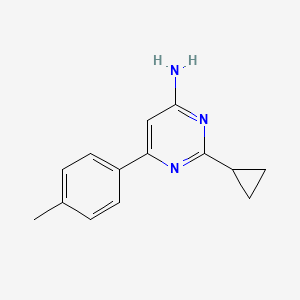
5-Bromo-3-méthyl-2-(1-pipéridinyl)pyridine
Vue d'ensemble
Description
“5-Bromo-3-methyl-2-(1-piperidinyl)pyridine” is a chemical compound with the molecular formula C11H15BrN2 . It is related to Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-, which has the molecular formula C10H14N2 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids has been used to produce novel pyridine derivatives .Molecular Structure Analysis
The molecular structure of related compounds such as Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)- has been studied . The structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids has been used to produce novel pyridine derivatives .Applications De Recherche Scientifique
Synthèse de nouveaux dérivés de la pyridine
Le composé est utilisé dans la synthèse de nouveaux dérivés de la pyridine via des réactions de couplage croisé de Suzuki . La réaction implique la 5-bromo-2-méthylpyridin-3-amine et le N-[5-bromo-2-méthylpyridine-3-yl]acétamide avec plusieurs acides arylboroniques . Ces nouveaux dérivés de la pyridine ont été synthétisés avec un rendement modéré à bon .
Investigations mécaniques quantiques
Les dérivés de la pyridine synthétisés ont été étudiés à l'aide de méthodes de théorie de la fonctionnelle de la densité (DFT) . L'analyse des orbitales moléculaires frontières, les indices de réactivité, le potentiel électrostatique moléculaire et les mesures du moment dipolaire ont été effectués .
Dopants chiraux potentiels pour les cristaux liquides
Les études DFT suggèrent que ces dérivés de la pyridine pourraient être des candidats potentiels en tant que dopants chiraux pour les cristaux liquides . Ceci est basé sur l'analyse de leurs orbitales moléculaires frontières, des indices de réactivité, du potentiel électrostatique moléculaire et des mesures du moment dipolaire .
Activités biologiques
Les dérivés de la pyridine ont montré des activités biologiques significatives . Par exemple, ils ont démontré des activités anti-thrombolytiques, d'inhibition de la formation de biofilm et hémolytiques . En particulier, le composé 4b a présenté la valeur de lyse en pourcentage la plus élevée (41,32%) contre la formation de caillot dans le sang humain .
Agent analgésique
Certains dérivés de la xanthènone indolyle et oxochroményle, qui peuvent être synthétisés en utilisant ce composé, ont montré une activité significative en tant qu'agents analgésiques . Par exemple, le composé ®- 5-bromo-1-éthyl-3- [ (1-méthylpyrrolidin-2-yl)méthyl]-1Hindole (T3) est apparu comme l'agent analgésique le plus puissant .
Activité anti-VIH-1
Certains dérivés de la xanthènone indolyle et oxochroményle, qui peuvent être synthétisés en utilisant ce composé, ont montré un potentiel en tant qu'agents anti-VIH-1 . Des études de docking moléculaire ont été rapportées .
Mécanisme D'action
Target of Action
Similar compounds have been known to target the p38α mitogen-activated protein kinase . This kinase plays a crucial role in cellular processes such as the release of pro-inflammatory cytokines .
Mode of Action
It is likely that it interacts with its target in a manner similar to other pyridinylimidazole-type inhibitors . These inhibitors are known to compete with adenosine triphosphate (ATP) at the binding site of the kinase .
Biochemical Pathways
Compounds that inhibit p38α mitogen-activated protein kinase can affect a plethora of cellular processes, including the release of pro-inflammatory cytokines .
Pharmacokinetics
The compound’s molecular weight, as reported, is 2551542 , which is within the range generally favorable for good bioavailability.
Result of Action
Inhibitors of p38α mitogen-activated protein kinase are known to modulate cellular processes and have been evaluated for the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis .
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-Bromo-3-methyl-2-(1-piperidinyl)pyridine in laboratory experiments is its ability to inhibit the activity of COX. This makes it useful for studying the effects of COX inhibitors on inflammation, pain, and other conditions. However, 5-Bromo-3-methyl-2-(1-piperidinyl)pyridine is not suitable for use in all laboratory experiments, as it can be toxic in high doses and can cause adverse effects in some individuals.
Orientations Futures
There are several potential future directions for research into 5-Bromo-3-methyl-2-(1-piperidinyl)pyridine. These include further exploration of its anti-inflammatory, analgesic, and anti-cancer effects; investigation of its potential as a therapeutic agent in the treatment of neurodegenerative diseases; and exploration of its potential as a biomarker for various diseases. In addition, further research into the mechanism of action of 5-Bromo-3-methyl-2-(1-piperidinyl)pyridine and its potential interactions with other molecules is needed.
Analyse Biochimique
Biochemical Properties
5-Bromo-3-methyl-2-(1-piperidinyl)pyridine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s bromine and piperidine groups are key to its biochemical interactions, allowing it to bind to specific sites on enzymes and proteins. These interactions can lead to changes in the activity of these biomolecules, affecting various biochemical pathways .
Cellular Effects
5-Bromo-3-methyl-2-(1-piperidinyl)pyridine has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may alter the activity of signaling proteins, leading to changes in downstream signaling events. Additionally, it can affect the expression of genes involved in critical cellular functions, thereby impacting cellular metabolism and overall cell health .
Molecular Mechanism
The molecular mechanism of 5-Bromo-3-methyl-2-(1-piperidinyl)pyridine involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in the enzyme’s conformation and activity. Furthermore, 5-Bromo-3-methyl-2-(1-piperidinyl)pyridine can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-3-methyl-2-(1-piperidinyl)pyridine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity. Long-term exposure to 5-Bromo-3-methyl-2-(1-piperidinyl)pyridine can result in sustained alterations in cellular processes, which may be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 5-Bromo-3-methyl-2-(1-piperidinyl)pyridine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Toxicity studies have indicated that high doses of 5-Bromo-3-methyl-2-(1-piperidinyl)pyridine can cause adverse effects, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
5-Bromo-3-methyl-2-(1-piperidinyl)pyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound can affect metabolic flux and alter the levels of metabolites in cells. For example, it may inhibit or activate enzymes involved in key metabolic pathways, leading to changes in the production and utilization of metabolites. These effects on metabolic pathways can have significant implications for cellular function and overall metabolism .
Transport and Distribution
The transport and distribution of 5-Bromo-3-methyl-2-(1-piperidinyl)pyridine within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of 5-Bromo-3-methyl-2-(1-piperidinyl)pyridine within tissues can also influence its overall activity and effectiveness .
Subcellular Localization
The subcellular localization of 5-Bromo-3-methyl-2-(1-piperidinyl)pyridine is important for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect cellular metabolism and energy production .
Propriétés
IUPAC Name |
5-bromo-3-methyl-2-piperidin-1-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2/c1-9-7-10(12)8-13-11(9)14-5-3-2-4-6-14/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQQOJBDUIALMAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N2CCCCC2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101267824 | |
| Record name | 5-Bromo-3-methyl-2-(1-piperidinyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101267824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
934000-36-9 | |
| Record name | 5-Bromo-3-methyl-2-(1-piperidinyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=934000-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-3-methyl-2-(1-piperidinyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101267824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464703.png)
![[1-(cyclopentylmethyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464704.png)
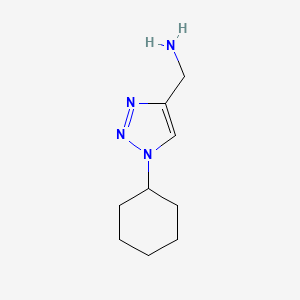
![1-[(5-chlorothiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1464706.png)
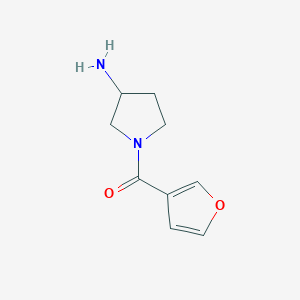
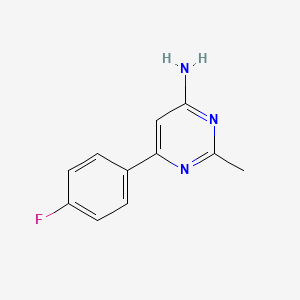
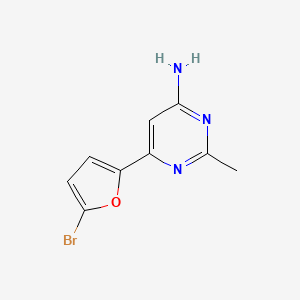

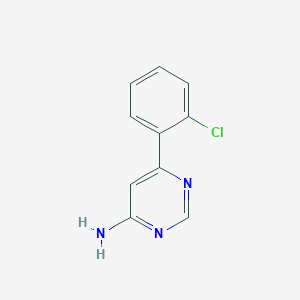

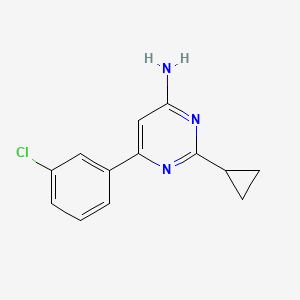
![{1-[(5-Bromofuran-2-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1464719.png)
![({1-[(4-Bromophenyl)acetyl]piperidin-4-yl}methyl)amine](/img/structure/B1464721.png)
